molecular formula C13H11N3O4 B085770 N-(4-Methylphenyl)-2,4-dinitroaniline CAS No. 1033-01-8

N-(4-Methylphenyl)-2,4-dinitroaniline

Cat. No. B085770
CAS RN: 1033-01-8
M. Wt: 273.24 g/mol
InChI Key: RNXMAPTUJXBOFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties might include reactivity and stability .

Scientific Research Applications

  • Synthesis and Energetic Properties : The paper by Klapötke, Preimesser, and Stierstorfer (2015) discusses the synthesis of related dinitrophenol compounds and their properties, which could be relevant in the context of N-(4-Methylphenyl)-2,4-dinitroaniline's synthesis and application in energetic materials (Klapötke, Preimesser, & Stierstorfer, 2015).

  • Microbial Metabolism : Laanio, Kearney, and Kaufman (1973) studied the microbial metabolism of related dinitroaniline compounds, which can be essential for understanding the environmental impact and degradation pathways of N-(4-Methylphenyl)-2,4-dinitroaniline (Laanio, Kearney, & Kaufman, 1973).

  • Environmental Monitoring : Krämer, Forster, and Kremmer (2008) developed enzyme-linked immunosorbent assays for sensitive analysis of related dinitroaniline compounds in water and soil, highlighting the compound's significance in environmental surveillance (Krämer, Forster, & Kremmer, 2008).

  • NMR and FTIR Studies : Gierczyk et al. (2000) conducted NMR and FTIR studies on 2,4-dinitroanilines, providing valuable data on the structural and chemical properties that may be relevant to N-(4-Methylphenyl)-2,4-dinitroaniline (Gierczyk et al., 2000).

  • Photosynthesis and Respiration Inhibition : Moreland, Farmer, and Hussey (1972) investigated the impact of substituted 2,6-dinitroaniline herbicides on chloroplast and mitochondrial activities, which might offer insights into the biological activity of N-(4-Methylphenyl)-2,4-dinitroaniline in similar contexts (Moreland, Farmer, & Hussey, 1972).

  • Meisenheimer Complexes : Crampton and Wilson (1980) explored the ionization of 2,4-dinitroaniline and its N-alkylated derivatives, contributing to understanding the chemical behavior of N-(4-Methylphenyl)-2,4-dinitroaniline (Crampton & Wilson, 1980).

  • Crystal Structure Analysis : Párkányi and Kălmăn (1984) conducted a crystal structure analysis of 2,6-dinitroaniline, offering comparative insights into the structural effects of nitro group placement, which is relevant for N-(4-Methylphenyl)-2,4-dinitroaniline (Párkányi & Kălmăn, 1984).

  • N-Nitration Study : Chen Chang-shui (2007) investigated the N-nitration of 2,4-dinitroaniline, which is relevant for understanding the chemical reactions involving N-(4-Methylphenyl)-2,4-dinitroaniline (Chen Chang-shui, 2007).

Safety And Hazards

This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

N-(4-methylphenyl)-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c1-9-2-4-10(5-3-9)14-12-7-6-11(15(17)18)8-13(12)16(19)20/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXMAPTUJXBOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40908319
Record name N-(4-Methylphenyl)-2,4-dinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40908319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methylphenyl)-2,4-dinitroaniline

CAS RN

1033-01-8
Record name NSC83167
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83167
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Methylphenyl)-2,4-dinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40908319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DINITRO-4'-METHYLDIPHENYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Methylphenyl)-2,4-dinitroaniline
Reactant of Route 2
Reactant of Route 2
N-(4-Methylphenyl)-2,4-dinitroaniline
Reactant of Route 3
Reactant of Route 3
N-(4-Methylphenyl)-2,4-dinitroaniline
Reactant of Route 4
Reactant of Route 4
N-(4-Methylphenyl)-2,4-dinitroaniline
Reactant of Route 5
Reactant of Route 5
N-(4-Methylphenyl)-2,4-dinitroaniline
Reactant of Route 6
Reactant of Route 6
N-(4-Methylphenyl)-2,4-dinitroaniline

Citations

For This Compound
2
Citations
AM Manea‐Saghin, CA Marin, CC Pădurețu… - Optics & Laser …, 2022 - Elsevier
The water insoluble deoxyribonucleic acid (DNA) functionalized with cetyltrimethylammonium chloride (CTMA) surfactant was used as matrix for two different aromatic compounds, …
Number of citations: 2 www.sciencedirect.com
B Qin, X Jiang, H Lu, X Tian, F Barbault… - Journal of medicinal …, 2010 - ACS Publications
By using structure-based drug design and isosteric replacement, diarylaniline and 1,5-diarylbenzene-1,2-diamine derivatives were synthesized and evaluated against wild type HIV-1 …
Number of citations: 55 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.